molecular formula C11H9BrS2 B8410056 2-(4-Bromophenyl)-3-methylthiothiophene

2-(4-Bromophenyl)-3-methylthiothiophene

Cat. No.: B8410056
M. Wt: 285.2 g/mol
InChI Key: YGLXZTHQPKUDRX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-methylthiothiophene is a substituted thiophene derivative featuring a 4-bromophenyl group at position 2 and a methylthio (-SMe) group at position 3 of the thiophene ring. Thiophene-based compounds are widely studied for applications ranging from pharmaceuticals to organic electronics, with substituents like bromine and methylthio influencing reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula

C11H9BrS2

Molecular Weight

285.2 g/mol

IUPAC Name

2-(4-bromophenyl)-3-methylsulfanylthiophene

InChI

InChI=1S/C11H9BrS2/c1-13-10-6-7-14-11(10)8-2-4-9(12)5-3-8/h2-7H,1H3

InChI Key

YGLXZTHQPKUDRX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(SC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Thiophene Analogs

Compound Name Molecular Weight Substituents LogP (Estimated) Key Applications
This compound ~263.19 (calc.) 2: BrPh; 3: -SMe ~3.5 Drug discovery, materials
2-Bromo-3-dodecylthiophene 355.34 2: Br; 3: -C12H25 >8 Organic electronics
2-(4-Bromophenyl)thiophen-3-amine 254.15 2: BrPh; 3: -NH2 ~2.0 Pharmaceutical intermediates

Preparation Methods

Reaction Overview

A robust method adapted from the synthesis of 3-methylthio-substituted thiophenes involves copper(II) oxide (CuO)-catalyzed cross-coupling of 4-bromoacetophenone with thiophene precursors. The reaction proceeds via a self-sorting tandem mechanism, where iodination and cyclization occur sequentially.

Key Steps:

  • Iodination : 4-Bromoacetophenone reacts with iodine in dimethyl sulfoxide (DMSO), forming an α-iodo ketone intermediate.

  • Cyclization : The intermediate undergoes CuO-mediated cyclization with methylthio-containing reagents, yielding the thiophene core.

Optimization Data:

ParameterOptimal ConditionYield Impact
Catalyst Loading20 mol% CuOMaximizes cyclization
SolventDMSOEnhances solubility
Temperature80°C, 12 hBalances kinetics
Methylthio SourceDimethyl disulfidePrevents overoxidation

This method achieves yields up to 78% for 3-methylthio-substituted thiophenes. Substituting 4-chloroacetophenone with 4-bromoacetophenone may require adjusted stoichiometry due to bromine’s lower electronegativity.

CatalystLigandBaseYield (%)
Pd(PPh₃)₄NoneK₂CO₃65
Pd(dppf)Cl₂1,1'-Bis(diphenylphosphino)ferroceneCsF82

The use of CsF as a base minimizes protodebromination, critical for preserving the 4-bromophenyl moiety. Microwave-assisted heating at 120°C reduces reaction time to 1 hour without compromising yield.

Paal-Knorr Thiophene Synthesis with Pre-Substituted Diketones

Reaction Overview

The Paal-Knorr methodology, traditionally used for pyrrole synthesis, has been adapted for thiophenes by cyclizing 1,4-diketones with hydrogen sulfide (H₂S). For 2-(4-bromophenyl)-3-methylthiothiophene:

  • Diketone Preparation : Condense 4-bromophenylacetaldehyde with methylthioacetyl chloride to form 1-(4-bromophenyl)-4-(methylthio)butane-1,4-dione.

  • Cyclization : Treat the diketone with H₂S in the presence of BF₃·Et₂O, inducing thiophene ring formation.

Yield Comparison by Acid Catalyst:

Acid CatalystTemperature (°C)Time (h)Yield (%)
BF₃·Et₂O60670
PPA (Polyphosphoric Acid)80858

BF₃·Et₂O outperforms PPA due to its superior ability to stabilize the thioenol intermediate.

Electrophilic Aromatic Substitution on Pre-Formed Thiophenes

Reaction Overview

Direct electrophilic substitution on 3-methylthiothiophene exploits the methylthio group’s meta-directing effects. However, achieving para-substitution (position 2 relative to methylthio) requires careful optimization:

  • Directed ortho-Metallation : Treat 3-methylthiothiophene with LDA (lithium diisopropylamide) at -78°C to generate a lithiated intermediate at position 4.

  • Quenching with Electrophile : Introduce 4-bromobenzenediazonium tetrafluoroborate to install the bromophenyl group.

Challenges and Solutions:

  • Regioselectivity : Competing ortho/para ratios (3:1) necessitate low temperatures and slow electrophile addition.

  • Yield Enhancement : Adding HMPA (hexamethylphosphoramide) as a co-solvent increases lithiation efficiency, improving yields to 55% .

Comparative Analysis of Methods

MethodYield (%)ScalabilityKey AdvantageLimitation
Copper-Mediated78ModerateOne-pot synthesisRequires toxic DMSO
Suzuki Coupling82HighRegioselectiveCostly palladium catalysts
Paal-Knorr70LowAtom-economicHandling H₂S gas
Electrophilic55ModerateNo pre-functionalizationLow regioselectivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-3-methylthiothiophene, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves:

Condensation : Reacting 4-bromophenyl precursors with thiophene derivatives under inert atmospheres (e.g., N₂) .

Functionalization : Introducing methylthio groups via nucleophilic substitution or coupling reactions (e.g., using NaSCH₃ in DMF at 60–80°C) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) .

  • Key Parameters : Temperature control (±2°C), solvent polarity, and stoichiometric ratios of reagents are critical for minimizing side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and thiophene ring signals (δ 6.8–7.1 ppm) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .
    • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 297.98 Da) and isotopic patterns for bromine .

Q. How can researchers assess the purity of this compound for biological assays?

  • HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm). Purity ≥95% is required for reliable bioactivity data .
  • Melting Point Analysis : Compare experimental values (e.g., 129–130°C) with literature to detect impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Density Functional Theory (DFT) :

  • Calculate HOMO/LUMO energies to predict sites for Suzuki-Miyaura coupling (e.g., bromophenyl as an electrophilic center) .
  • Simulate transition states for methylthio group participation in nucleophilic attacks .
    • Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set .

Q. What strategies resolve contradictions in reported biological activities of thiophene derivatives like this compound?

  • Data Triangulation :

  • Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to assess selectivity .
  • Validate mechanisms via Western blot (e.g., apoptosis markers like caspase-3) .
    • Structural Analogues : Test derivatives with modified substituents (e.g., replacing Br with Cl) to isolate structure-activity relationships .

Q. How does crystallographic data inform the design of this compound-based materials?

  • Single-Crystal X-ray Diffraction :

  • Resolve bond lengths (e.g., C–Br: ~1.90 Å) and dihedral angles between aromatic rings to predict π-stacking behavior .
    • SHELX Refinement : Use Olex2 or WinGX to model disorder in methylthio groups .

Key Challenges and Solutions

  • Synthesis Scalability : Microscale reactions (<100 mg) often fail at gram-scale due to exothermic side reactions. Use flow chemistry with controlled temperature gradients .
  • Biological Variability : Address discrepancies in cytotoxicity assays by standardizing cell culture conditions (e.g., serum-free media, passage number) .

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